5-fluoro-3-nitro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTYYYISJZEMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Formation and Transformation Pathways
Detailed Reaction Mechanisms for Key Synthetic Routes
The synthesis of 5-fluoro-3-nitro-1H-indole can be approached through two primary strategies: the construction of the 5-fluoroindole (B109304) ring followed by nitration, or the synthesis from precursors already containing the nitro group. Key synthetic methodologies for the indole (B1671886) core, such as the Leimgruber-Batcho and Fischer indole syntheses, provide a foundation for understanding the formation of the 5-fluoroindole precursor.
A common route to 5-fluoroindole is the Leimgruber-Batcho synthesis, which involves the reductive cyclization of an enamine derived from a substituted o-nitrotoluene. In the case of 5-fluoroindole, the synthesis would commence with 5-fluoro-2-nitrotoluene. This is converted to an enamine, which then undergoes reductive cyclization to form the indole ring.
Another versatile method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of 5-fluoroindole, 4-fluorophenylhydrazine would be a key starting material. The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the indole ring.
The introduction of the nitro group at the 3-position of the 5-fluoroindole ring is typically achieved through electrophilic nitration. A study on the regioselective nitration of various substituted indoles has shown that for indoles bearing an electron-withdrawing halogen at the 5-position, nitration occurs selectively at the 3-position. This is achieved using nitrating agents generated under non-acidic conditions, such as trifluoroacetyl nitrate formed from ammonium tetramethylnitrate and trifluoroacetic anhydride. The proposed mechanism involves the electrophilic attack of the nitrating species at the electron-rich 3-position of the indole.
Table 1: Key Synthetic Routes to this compound
| Synthetic Route | Key Starting Materials | General Mechanistic Steps |
|---|---|---|
| Leimgruber-Batcho Synthesis followed by Nitration | 5-fluoro-2-nitrotoluene | Enamine formation, reductive cyclization, electrophilic nitration |
| Fischer Indole Synthesis followed by Nitration | 4-fluorophenylhydrazine, a suitable carbonyl compound | Hydrazone formation, nih.govnih.gov-sigmatropic rearrangement, cyclization, elimination, electrophilic nitration |
The fluorine atom at the 5-position of the indole ring exerts a significant electron-withdrawing effect, which modulates the reactivity of the molecule, particularly during electrophilic substitution reactions such as nitration. This effect is primarily inductive, pulling electron density from the aromatic system.
During the electrophilic attack of a nitronium ion or a related electrophile at the 3-position of 5-fluoroindole, a Wheland-type intermediate, also known as a sigma complex, is formed. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The electron-withdrawing fluorine at the 5-position destabilizes this carbocationic intermediate by inductively withdrawing electron density. However, the attack at the 3-position is still favored over other positions in the pyrrole (B145914) ring because the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring.
In the context of the nitration of 5-haloindoles, it has been observed that the reaction proceeds smoothly to give the 3-nitro derivative in good to excellent yields. This indicates that while the fluorine atom is deactivating, its effect is not strong enough to prevent the electrophilic substitution at the highly nucleophilic 3-position of the indole ring. The high regioselectivity for the 3-position is a characteristic feature of indole chemistry, driven by the ability of the nitrogen lone pair to stabilize the intermediate.
Computational studies on the electrophilic substitution of indole have provided insights into the relative energies of the transition states for attack at different positions. ic.ac.uk While these studies have not been specifically reported for this compound, the general principles can be extrapolated. The transition state leading to the 3-substituted product is generally lower in energy than those for substitution at other positions of the pyrrole ring.
The functionalization of the pre-formed this compound ring is influenced by the existing substituents. The nitro group at the 3-position is a strong deactivating group for further electrophilic substitution on the pyrrole ring. Conversely, it can direct nucleophilic aromatic substitution on the benzene ring, although such reactions are not commonly reported for this specific isomer.
Research on the reactivity of 3-nitroindoles has shown that they can act as electrophilic partners in various reactions, including dearomative cycloadditions. researchgate.net For instance, 3-nitroindoles can react with electron-rich species in (3+2) annulation reactions. bohrium.com The regiochemistry of these reactions is controlled by the electronic nature of the 3-nitroindole, which acts as a Michael acceptor.
Further electrophilic substitution on the benzene ring of this compound would be governed by the directing effects of both the fluorine and the fused pyrrole ring, deactivated by the nitro group. The fluorine atom is an ortho-, para-director, while the indole system directs to the 4 and 6-positions. The strong deactivating effect of the 3-nitro group on the entire ring system would likely make such reactions challenging.
Studies of Intermediate Species and Transition States in Indole Formation
The formation of the indole ring in both the Leimgruber-Batcho and Fischer syntheses involves several key intermediates and transition states. In the Leimgruber-Batcho synthesis, a crucial intermediate is the enamine formed from 5-fluoro-2-nitrotoluene. Following the reduction of the nitro group, a transient amino-enamine is generated, which rapidly cyclizes.
In the Fischer indole synthesis, the key nih.govnih.gov-sigmatropic rearrangement of the protonated enehydrazine tautomer is the rate-determining step. Isotopic labeling studies have confirmed the intramolecular nature of this rearrangement. The transition state for this step involves a cyclic arrangement of six atoms.
For the subsequent nitration of 5-fluoroindole, computational studies on the electrophilic substitution of indole suggest that the reaction can proceed through a concerted mechanism without the formation of a stable Wheland intermediate, especially with certain electrophiles and in non-polar solvents. ic.ac.uk However, a stepwise mechanism involving a distinct carbocationic intermediate is also possible. The transition state for the electrophilic attack at the 3-position is characterized by the developing bond between the C3 of the indole and the electrophile.
A computational study on the nitration of N-Boc indole with trifluoroacetyl nitrate has identified a four-membered ring transition state. This suggests a concerted process where the electrophilic attack and the departure of the trifluoroacetate group occur in a coordinated manner.
Kinetic and Thermodynamic Aspects of Indole Functionalization
The functionalization of indoles is often a competition between kinetic and thermodynamic control. Computational studies on the electrophilic substitution of unsubstituted indole have shown that substitution at the nitrogen (N1) position can be kinetically favored, with a lower activation energy, while substitution at the 3-position is the thermodynamically favored outcome, leading to the more stable product. ic.ac.uk
Table 2: Calculated Relative Energies for Electrophilic Substitution on Indole
| Position of Substitution | Relative Free Energy of Activation (kcal/mol) | Relative Free Energy of Reaction (kcal/mol) |
|---|---|---|
| 1 (N) | -4.93 | 10.62 |
| 2 (C) | 1.96 | 4.86 |
| 3 (C) | 0.0 | 0.0 |
Data adapted from a computational study on the nitrosation of indole in dichloromethane. ic.ac.uk
This suggests that under certain conditions, an initial, reversible substitution at the nitrogen might occur, followed by rearrangement to the more stable 3-substituted product.
Conversely, the electron-deficient nature of the ring system, particularly the pyrrole ring due to the 3-nitro group, makes it more susceptible to nucleophilic attack. The thermodynamics of such reactions would be driven by the formation of a more stable, dearomatized or ring-opened product. Kinetic studies on the nitrosation of 3-substituted indoles have shown that the reaction is an equilibrium between the reactants and the 1-nitroso product, with the rate being largely insensitive to medium acidity. ic.ac.uk While not directly applicable to this compound, this highlights the complex interplay of kinetic and thermodynamic factors in the functionalization of substituted indoles.
Reactivity Profiles and Chemical Transformations of 5 Fluoro 3 Nitro 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core
The indole ring is inherently an electron-rich heterocyclic system, making it susceptible to electrophilic attack. wikipedia.org However, the reactivity of 5-fluoro-3-nitro-1H-indole in electrophilic aromatic substitution (SEAr) is significantly modulated by its substituents. The C3 position, typically the most reactive site in unsubstituted indoles, is blocked by a nitro group. nih.gov This nitro group is a powerful deactivating group, withdrawing electron density from the entire ring system and making further electrophilic substitution more challenging. mnstate.edu
Conversely, the nitrogen atom in the pyrrole (B145914) ring is electron-donating, activating the ring towards electrophiles. The fluorine atom at the C5 position is an ortho-, para-directing group, though it is also deactivating due to its inductive effect. Therefore, incoming electrophiles are directed away from the C3 position and preferentially towards the C4, C6, and C7 positions of the benzene (B151609) portion of the indole core. The precise outcome of such reactions depends on the reaction conditions and the nature of the electrophile. youtube.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. organicchemistrytutor.comlibretexts.org For this compound, a second nitration would be difficult due to the presence of the deactivating nitro group. Halogenation, if successful, would likely occur at the C4 or C6 positions, directed by the fluorine atom and the indole nitrogen.
| Position | Directing Effect of Substituents | Predicted Reactivity |
|---|---|---|
| C2 | Activated by N1; Deactivated by NO2 at C3. | Low reactivity due to adjacent deactivating group. |
| C4 | Ortho to F at C5 (activating); Meta to NO2 at C3 (less deactivated). | A likely site for substitution. |
| C6 | Para to F at C5 (activating); Meta to NO2 at C3 (less deactivated). | A likely site for substitution, potentially favored over C4 due to sterics. |
| C7 | Activated by N1. | Possible site for substitution, but generally less reactive than C4 and C6 in substituted indoles. |
Nucleophilic Reactions Involving the Nitro and Fluoro Moieties
Consequently, the fluorine atom at the C5 position can be displaced by strong nucleophiles. This reaction pathway provides a valuable method for introducing a variety of functional groups, such as alkoxy, amino, or thioether moieties, at this position. beilstein-journals.orgnih.govnih.gov The reactivity of halogens in SNAr reactions is often influenced by the presence of nitro groups. rsc.org
The nitro group itself can, under certain conditions, be subject to nucleophilic substitution, although this is less common than the displacement of a halide. researchgate.netepa.gov
| Nucleophile | Potential Product | Reaction Type |
|---|---|---|
| RO- (Alkoxide) | 5-Alkoxy-3-nitro-1H-indole | SNAr (Fluorine displacement) |
| R2NH (Amine) | 5-(Dialkylamino)-3-nitro-1H-indole | SNAr (Fluorine displacement) |
| RS- (Thiolate) | 5-(Alkylthio)-3-nitro-1H-indole | SNAr (Fluorine displacement) |
Reductive Transformations of the Nitro Group to Amino Functionalities
The nitro group of this compound is readily reduced to an amino group, yielding 3-amino-5-fluoro-1H-indole. This transformation is a cornerstone in the synthetic utility of nitroindoles, as it converts an electron-withdrawing, meta-directing group into an electron-donating, ortho-, para-directing group. mnstate.edu The resulting amino group can then be used for a wide range of subsequent derivatizations.
Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source is a common and efficient method. diva-portal.org Another widely used approach involves the use of metals in acidic media, such as iron (Fe) in acetic acid or tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid (HCl). mnstate.edutsijournals.com These methods are generally high-yielding and tolerant of various other functional groups.
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H2, Pd/C | Methanol or Ethanol, Room Temperature | Clean and efficient method. |
| Fe, Acetic Acid | Heating | Cost-effective and widely used in industrial processes. tsijournals.com |
| SnCl2·2H2O | Ethanol, Reflux | Effective reducing agent. |
| NaBH4, NiCl2 | Methanol | Milder conditions may be possible. |
Selective Functionalization and Derivatization Strategies
The selective functionalization of this compound often requires the use of protecting groups, particularly for the indole nitrogen. organic-chemistry.org The N-H proton of the indole ring is acidic and can interfere with certain reactions. Protecting the nitrogen, for instance as a carbamate (B1207046) (e.g., Boc) or with a sulfonyl group, allows for more controlled reactions at other positions of the molecule. uchicago.eduresearchgate.net These protecting groups can be removed later in the synthetic sequence. libretexts.orgsynarchive.com
Following the reduction of the nitro group to an amine, the resulting 3-amino-5-fluoro-1H-indole offers numerous opportunities for further derivatization. The amino group can undergo acylation, alkylation, diazotization, and other common transformations of aromatic amines, enabling the synthesis of a diverse library of compounds. For instance, acylation of the amino group can be followed by further electrophilic substitution on the indole ring, with the acylamino group acting as a powerful ortho-, para-director.
Reactions with Reactive Electrophiles and Nucleophiles
Beyond standard electrophilic and nucleophilic aromatic substitutions, 3-nitroindoles can participate in reactions with particularly reactive species. The electron-poor nature of the 3-nitroindole system makes it a good substrate for reactions with electron-rich species, including various cycloaddition and annulation reactions that can lead to dearomatization of the indole ring. researchgate.net
In the presence of superacids, the nitro group can be protonated, forming a highly reactive dicationic species. nih.gov This "superelectrophile" exhibits greatly enhanced reactivity towards even weak nucleophiles, enabling transformations that are not possible under normal acidic conditions.
Conversely, the activated indole ring can react with powerful nucleophiles in ways that lead to complex structural rearrangements or additions. For example, the addition of Grignard reagents to nitroindoles can result in alkylation at the adjacent C4 position. sci-hub.se The specific reaction pathway is highly dependent on the substrate, the nucleophile, and the reaction conditions.
Spectroscopic and Analytical Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and analytical characterization data for the specific chemical compound this compound could not be located. The stringent requirements for empirically validated data for each outlined section—including Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy, two-dimensional NMR techniques, and High-Resolution Mass Spectrometry (HRMS)—could not be fulfilled.
While spectral information for related compounds, such as 5-fluoroindole (B109304) and various other substituted nitroindoles, is accessible, the specific combination of both a fluorine atom at the 5-position and a nitro group at the 3-position of the indole ring does not appear in publicly available characterization reports. Synthesis and characterization of novel compounds are often disclosed in specialized chemical literature, but at present, the detailed analytical data for this compound is not present in the searched repositories.
Consequently, the creation of an article with the specified detailed research findings and data tables is not possible without the foundational experimental data. To maintain scientific accuracy and adhere to the strict parameters of the request, which requires focusing solely on "this compound," no content can be generated for the outlined sections at this time.
Advanced Spectroscopic and Analytical Characterization Techniques
Mass Spectrometry (MS)
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a pivotal technique for elucidating the structure of 5-fluoro-3-nitro-1H-indole by analyzing its fragmentation pattern upon ionization. While the direct mass spectrum for this specific compound is not detailed in the available literature, the fragmentation pathways can be inferred from studies on closely related nitroindole derivatives, such as 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes tsijournals.com.
The fragmentation process for indole (B1671886) derivatives typically involves characteristic losses of small molecules and radicals. For the indole ring itself, a common fragmentation pathway involves the loss of HCN scirp.org. In the case of nitro-substituted indoles, the fragmentation is expected to be directed by the nitro group and the indole nucleus. The molecular ion peak (M+) would be observed first, corresponding to the molecular weight of the compound. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O).
Based on the analysis of similar compounds, a plausible fragmentation pathway for this compound would include:
Initial loss of a hydrogen radical (H·).
Elimination of the nitro group (NO₂) or related neutral fragments like NO and O₂.
Fission of the indole ring, often characterized by the loss of acetylene (C₂H₂) or hydrogen cyanide (HCN) tsijournals.comscirp.org.
The resulting fragment ions provide a fingerprint that confirms the presence and positions of the fluoro and nitro substituents on the indole core.
Table 1: Plausible Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Description |
|---|---|
| [M]+ | Molecular Ion |
| [M-NO₂]+ | Loss of the nitro group |
| [M-HCN]+ | Loss of hydrogen cyanide from the indole ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features: the N-H bond of the indole ring, the aromatic C-H and C=C bonds, the C-F bond, and the N-O bonds of the nitro group.
Drawing comparisons with the spectra of indole and substituted nitroaromatics, the key vibrational modes can be assigned nist.govnist.gov:
N-H Stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole pyrrole (B145914) ring.
Aromatic C-H Stretch: Absorption bands typically appear just above 3000 cm⁻¹.
C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.
NO₂ Stretch: The nitro group is identified by two strong absorption bands: an asymmetric stretching vibration typically found between 1500-1570 cm⁻¹ and a symmetric stretching vibration in the 1300-1370 cm⁻¹ range.
C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ is characteristic of the carbon-fluorine bond stretching vibration.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indole) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1570 |
| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1370 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground state to a higher energy excited state. The extended conjugation of the indole ring system, combined with the electron-withdrawing nitro group and the electron-donating fluorine atom, influences the energy of these transitions.
Studies on nitroindole isomers show distinct absorption peaks in the near-UV range nih.gov. For instance, 5-nitroindole exhibits an absorption maximum (λmax) at 322 nm when dissolved in 2-propanol nih.gov. The spectrum of this compound is expected to be similar, with characteristic absorption bands corresponding to π → π* transitions associated with the conjugated aromatic system and n → π* transitions involving the non-bonding electrons of the nitro group's oxygen atoms researchgate.net. The presence of the nitro group acting as a chromophore typically shifts the absorption to longer wavelengths (a bathochromic shift) compared to the parent indole molecule.
Table 3: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Type of Electronic Transition | Associated Chromophore |
|---|---|---|
| ~270-290 nm | π → π* | Benzene (B151609) ring of indole |
| ~320-350 nm | π → π* | Conjugated indole-nitro system |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound is not presently available, valuable insights can be gained from the analysis of closely related 5-fluoro-indole derivatives. For example, the crystal structure of 5-Fluoro-1H-indole-3-carboxylic acid has been determined to be in the monoclinic crystal system with the space group P21/c nih.gov. Another related compound, 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, crystallizes in the orthorhombic system with the space group P2₁2₁2₁ nih.gov. These examples demonstrate that 5-fluoro-indole derivatives form well-defined crystals, and it is expected that this compound would similarly form a structured crystalline lattice, with its conformation and packing influenced by hydrogen bonding (via the N-H group) and other intermolecular forces.
Chromatographic Separation and Purification Methodologies (e.g., HPLC, Column Chromatography)
Chromatographic techniques are fundamental for the separation and purification of chemical compounds from reaction mixtures and for analytical quantification. For a moderately polar compound like this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are effective methods.
Column Chromatography: This technique is often used for large-scale purification. A stationary phase such as silica gel is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The separation is based on the differential adsorption of the compound to the silica. By gradually increasing the polarity of the mobile phase, the target compound can be eluted and isolated from impurities.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times, making it ideal for both analytical and preparative work. Reversed-phase HPLC is a common choice for indole derivatives acs.org.
Stationary Phase: A C18 (octadecylsilane) or a FluoroPhenyl column is often suitable restek.comanalytics-shop.com. The FluoroPhenyl phase can offer unique selectivity for halogenated and aromatic compounds.
Mobile Phase: A typical mobile phase would be a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to ensure sharp peaks lcms.cz.
Detection: A UV detector is highly effective, as the nitroindole chromophore absorbs strongly in the UV region, allowing for sensitive detection nih.govlcms.cz.
The selection of specific chromatographic conditions, such as the exact mobile phase composition and gradient, would be optimized to achieve the best separation of this compound from any starting materials or by-products.
Computational Chemistry and Theoretical Modeling of 5 Fluoro 3 Nitro 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, geometry, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.
For derivatives of indole (B1671886), DFT calculations have been successfully used to predict geometric parameters. psgcas.ac.inresearchgate.net The optimized structure provides data on bond lengths, bond angles, and dihedral angles. In the case of 5-fluoro-3-nitro-1H-indole, DFT would elucidate the effects of the electron-withdrawing nitro group and the electronegative fluorine atom on the geometry of the indole ring. Geometric parameters calculated by DFT are often in good agreement with experimental data obtained from X-ray crystallography. psgcas.ac.in
| Parameter | Bond/Atoms | Typical Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | ~1.38 Å |
| N1-C2 | ~1.39 Å | |
| C4-C5 | ~1.40 Å | |
| C5-F | ~1.36 Å | |
| C3-N(nitro) | ~1.47 Å | |
| Bond Angle | C2-N1-C8 | ~109.5° |
| N1-C2-C3 | ~110.0° | |
| C2-C3-C9 | ~107.5° | |
| C4-C5-F | ~119.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized over the indole ring, while the LUMO would likely be concentrated on the electron-deficient nitro group. This distribution facilitates electrophilic and nucleophilic attacks. Analysis of these orbitals helps predict the most reactive sites within the molecule. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies Note: This table presents typical energy values for nitro-aromatic compounds to illustrate the concept. Specific values for this compound require dedicated calculation.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital |
| LUMO | ~ -2.0 eV | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ~ 4.5 eV | Indicator of Chemical Reactivity |
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. ESP analysis is instrumental in predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. mdpi.comresearchgate.net
In this compound, the ESP map would show negative potential (typically colored red) around the highly electronegative oxygen atoms of the nitro group and the fluorine atom, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atom attached to the indole nitrogen (N-H), highlighting its potential as a hydrogen bond donor. nih.gov
Molecular Dynamics Simulations for Conformational and Dynamic Studies
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations and dynamics in different environments, such as in an aqueous solution. nih.gov
For this compound, MD simulations can reveal the flexibility of the molecule, the rotational freedom of the nitro group, and its interactions with solvent molecules. This information is valuable for understanding how the molecule behaves in a biological or chemical system, such as how it might orient itself when approaching a protein's active site. nih.gov Simulations can also help stabilize the architecture of an active site through key hydrogen bonds. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic parameters. researchgate.net These theoretical predictions are a powerful tool for interpreting experimental spectra and confirming molecular structures. psgcas.ac.in
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. By comparing the calculated shifts with experimental data, the structural assignment of the compound can be verified.
IR Frequencies: The vibrational frequencies of a molecule can be calculated and correlated with the peaks observed in an experimental Infrared (IR) spectrum. This helps in assigning specific vibrational modes to the functional groups present in the molecule, such as the N-H stretch, C-F stretch, and the symmetric and asymmetric stretches of the NO₂ group. nih.gov
Reaction Pathway Modeling and Transition State Characterization for Synthetic Efforts
Computational chemistry is an invaluable tool for investigating reaction mechanisms. uh.edu By modeling the reaction pathway, chemists can understand the step-by-step process of a chemical transformation, identify intermediates, and characterize the transition states that connect them.
For the synthesis of this compound, a key step is the nitration of the 5-fluoroindole (B109304) precursor. DFT calculations can be used to model this electrophilic substitution reaction. nih.gov Researchers can compute the energies of reactants, intermediates, transition states, and products to construct a complete energy profile of the reaction. This analysis reveals the activation energy, which determines the reaction rate, and can explain the regioselectivity of the reaction (i.e., why the nitro group adds to the 3-position). nih.gov Such studies are crucial for optimizing reaction conditions and developing more efficient synthetic routes.
Structure Activity Relationship Sar Methodologies Applied to Substituted Indoles, Emphasizing Fluorine and Nitro Groups
Systematic Variation of Substituents on the Indole (B1671886) Scaffold for Modulating Molecular Properties
A cornerstone of SAR studies is the systematic modification of the indole core to probe the effects of different substituents on a molecule's biological profile. Researchers methodically alter the position, size, and electronic nature of substituents to fine-tune properties like binding affinity, selectivity, and pharmacokinetic parameters. mdpi.com
Table 1: Effect of Indole Substitution on Biological Activity
| Indole Position | Substituent | Observed Effect on Activity/Property | Reference Compound Class |
|---|---|---|---|
| Position 5 | -NO₂ / -Cl | Potency influenced by side-chain substitutions (interdependent effects) | N-(indol-3-ylglyoxyl)arylalkylamides |
| Position 5 | -F vs -Cl | Fluorine substitution led to higher potency | 3-Substituted 1H-indole-2-carboxylic acids |
| Position 4 | Various | Generally the least favorable position for activity | 3-Substituted 1H-indole-2-carboxylic acids |
| Position 7 | -OCH₃ | Most favorable position for activity | 3-Substituted 1H-indole-2-carboxylic acids |
Computational Approaches in SAR Studies
Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into SAR at a molecular level and guiding the synthesis of more effective compounds.
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models use calculated molecular descriptors—such as lipophilicity, electronic properties, and steric parameters—to predict the activity of novel, unsynthesized molecules. nih.gov For indole derivatives, various QSAR studies have successfully created predictive models for activities ranging from anticancer to antimicrobial. mdpi.comresearchgate.net
Different statistical methods, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Genetic Algorithms (GA), are employed to develop robust QSAR models. nih.gov For example, a QSAR study on 2-sulfonyl-phenyl-indol derivatives as COX-2 inhibitors found that lipophilicity, electronegativity, and steric parameters were crucial for inhibitory activity. nih.gov Another atom-based 3D-QSAR model developed for indole and isatin (B1672199) derivatives as antiamyloidogenic agents yielded a model with acceptable predictive statistics, identifying key physicochemical features correlated with potency. mdpi.comnih.govresearchgate.net
Table 2: Examples of QSAR Models for Indole Derivatives
| Indole Derivative Class | Target Activity | Modeling Technique | Key Descriptors | Statistical Significance (Example) |
|---|---|---|---|---|
| 2-sulfonyl-phenyl-indols | COX-2 Inhibition | FA-MLR, GA-PLS | Lipophilicity, Electronegativity, Steric parameters | r² up to 0.842 |
| Indole/Isatin Derivatives | Aβ Anti-aggregation | Atom-based 3D-QSAR | Physicochemical features | q² = 0.596, r²ext = 0.695 |
| Heterocyclic Indole Derivatives | Anti-SARS-CoV-1 | MLR, MNLR | Not specified | R² = 0.824, Q²cv = 0.745 |
For indole derivatives, docking studies have been instrumental in elucidating mechanisms of action. For example, docking of novel indole-based heterocyclic scaffolds against enzymes like UDP-N-acetylmuramatel-alanine ligase (MurC) revealed specific hydrogen bond and pi-stacked interactions within the active site. nih.govfrontiersin.org Similarly, docking studies of indole derivatives against Trypanosoma cruzi CYP51 (TcCYP51) helped predict the putative binding mode, aiding in the understanding of their anti-Chagas disease activity. proceedings.science
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com The indole ring itself is often considered a core pharmacophore due to its structural resemblance to various biological molecules and its ability to engage in diverse non-covalent interactions. nih.govnih.gov
A ligand-based pharmacophore model can be generated from a set of active molecules, even without knowledge of the target receptor's structure. For indole and isatin derivatives with antiamyloidogenic activity, a five-feature pharmacophore model (AAHRR) was developed. mdpi.com This model consists of two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R), providing a template for designing new molecules with improved activity. mdpi.comresearchgate.net
Electronic and Steric Effects of Fluorine and Nitro Substituents on Molecular Interactions
The introduction of fluorine and nitro groups onto the indole scaffold dramatically alters its electronic and steric profile, which in turn governs its molecular interactions.
Fluorine: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect (-I effect). researchgate.netlumenlearning.com This effect can lower the pKa of the indole N-H group, modulate the electron density of the aromatic system, and influence hydrogen bonding capabilities. The small size of the fluorine atom means it generally introduces minimal steric hindrance, allowing it to serve as a bioisostere for a hydrogen atom while significantly altering electronic properties.
Nitro Group: The nitro group (NO₂) is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a resonance effect (-M or -R effect). lumenlearning.com This deactivates the aromatic ring towards electrophilic substitution and can significantly enhance interactions with electron-rich domains in a biological target. rsc.orglibretexts.org The presence of a nitro group can also introduce specific hydrogen bonding opportunities via its oxygen atoms. Sterically, the nitro group is larger than fluorine and can influence the preferred conformation of the molecule.
Studies have shown that electron-withdrawing substituents can increase the strength of aromatic interactions by a factor of up to 20. rsc.org In the context of the indole ring, a theoretical study confirmed that substituents like -F and -NO₂ alter the electron density and reactivity of the molecule. researchgate.net For instance, the fluoride (B91410) atom's inductive effect withdraws electron density from the aromatic ring. researchgate.net The combined electronic influence of these groups on the 5-fluoro-3-nitro-1H-indole structure is significant, creating a unique electrostatic potential that dictates its binding characteristics.
Influence of Indole Ring Substitution Patterns on Molecular Recognition and Reactivity
The specific placement of substituents on the indole ring is crucial for determining its chemical reactivity and its ability to be recognized by biological targets. The indole ring is inherently electron-rich and most reactive towards electrophiles at the C3 position. researchgate.net
Introducing a substituent at one position can direct subsequent reactions and modulate the nucleophilicity of the entire ring system. researchgate.net For example, the presence of a group at C3 can facilitate electrophilic substitution at the C2 position. researchgate.net The reactivity can also be intentionally reversed; a gold-catalyzed reaction has been shown to make the C3 position electrophilic, an example of umpolung reactivity. nih.gov
In this compound, the substitution pattern is particularly noteworthy:
3-Nitro Substitution: Placing a strong electron-withdrawing nitro group at the highly nucleophilic C3 position fundamentally alters the ring's typical reactivity. This modification is synthetically challenging but creates a unique electronic profile.
Advanced Functionalization and Derivatization Strategies for 5 Fluoro 3 Nitro 1h Indole
Regioselective Derivatization at the Nitrogen Atom (N-Functionalization)
The nitrogen atom of the indole (B1671886) ring is a common site for functionalization, as the N-H bond can be readily deprotonated to form a nucleophilic indolide anion. This allows for the introduction of a wide variety of substituents through N-alkylation and N-arylation reactions, which can significantly modulate the molecule's biological activity and physicochemical properties.
N-Alkylation: This is typically achieved by treating the indole with a suitable base followed by an alkyl halide. The choice of base and solvent is crucial for achieving high yields. For the closely related 5-nitroindole, reactions with various alkyl bromides have been successfully carried out using bases like potassium hydroxide (KOH) in dimethylformamide (DMF). nih.gov For example, reacting 5-nitroindole with 1,3-dibromopropane or 1,2-dibromoethane in the presence of KOH yields the corresponding N-alkylated products. nih.gov Similarly, N-benzylation has been accomplished using substituted benzyl chlorides. acs.org These methods are directly applicable to 5-fluoro-3-nitro-1H-indole.
N-Arylation: The introduction of an aryl group at the indole nitrogen is often accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. nih.govacs.org Copper-catalyzed N-arylation has proven effective for electron-deficient indoles like 5-nitroindole. A robust protocol involves using copper(I) iodide (CuI) as the catalyst with 1,10-phenanthroline as the ligand and potassium hydroxide (KOH) as the base in a mixture of dimethyl ether and water. researchgate.net This system has been used to couple 5-nitroindole with a range of substituted iodobenzenes, demonstrating its broad applicability. researchgate.net
| Reaction Type | Reagent | Catalyst/Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| N-Alkylation | 1,3-Dibromopropane | KOH | DMF | Stirring overnight at room temperature. | nih.gov |
| N-Alkylation | 4-Fluorobenzyl chloride | Not specified | Not specified | Standard alkylation procedure. | acs.org |
| N-Arylation | Iodobenzene | CuI / 1,10-Phenanthroline / KOH | DME/H₂O | 95 °C for 20 hours under N₂ atmosphere. | researchgate.net |
| N-Arylation | 4-Iodotoluene | CuI / 1,10-Phenanthroline / KOH | DME/H₂O | 95 °C for 20 hours under N₂ atmosphere. | researchgate.net |
Selective Transformations of the Nitro Group (e.g., reduction to amino, further functionalization)
The nitro group at the C3 position is a versatile functional group primarily due to its ability to be reduced to an amino group. The resulting 3-aminoindole moiety is a key pharmacophore, but its synthesis can be challenging due to the instability of the free amine, which is prone to oxidation. nih.gov
The most common transformation is the reduction of the nitro group. This can be achieved using various methods, with catalytic hydrogenation being one of the most efficient. Standard conditions involve using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govresearchgate.net This method effectively converts the nitro group to an amine while preserving other functionalities. Other reducing agents, such as indium metal, have been used for a one-pot reductive acylation of nitroindoles, which generates the unstable aminoindole in situ and immediately "caps" it as a more stable amide or carbamate (B1207046). This approach is particularly useful for preventing decomposition and facilitating further synthetic manipulations.
| Reagent/Catalyst | Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | Methanol, Room Temperature | Aminoindole | Clean, high-yielding, standard procedure. | nih.govresearchgate.net |
| Indium | Mild, one-pot with acylating agent | Amide/Carbamate | Traps the unstable aminoindole in situ. | |
| Iron (Fe) powder | Acetic Acid | Aminoindole | Classical method, cost-effective. | tsijournals.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Aminoindole | Effective for preparing some aminoindoles. | acs.org |
Once formed, the 3-amino group can be further functionalized. For instance, it can undergo acylation to form amides, sulfonylation to form sulfonamides, or act as a nucleophile in various coupling reactions to build more complex molecular architectures.
Introduction of Additional Functionalities via C-H Activation and Late-Stage Functionalization
Late-stage functionalization (LSF) via C-H activation has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. nih.gov For the indole scaffold, C-H activation can be directed to various positions on the carbocyclic ring (C4, C5, C6, C7), which are typically less reactive than the C2 and C3 positions of the pyrrole (B145914) ring. researchgate.net
Achieving regioselectivity is the primary challenge. This is often accomplished by installing a directing group on the indole nitrogen. This directing group coordinates to a transition metal catalyst (commonly palladium, rhodium, or iridium) and delivers it to a specific C-H bond, typically at the C7 or C2 position. While the 3-nitro group in this compound is not a classical directing group for C-H activation, N-functionalization with a removable directing group (e.g., pivaloyl, hydrosilyl) could enable selective functionalization at the C7 or C4 positions. researchgate.net
Given the electron-withdrawing nature of both the fluorine at C5 and the nitro group at C3, the C-H bonds on the benzene (B151609) ring (C4, C6, C7) will have altered reactivity. Strategies for C-H activation would need to account for these electronic effects. For example, transition-metal-catalyzed C-H borylation or arylation are plausible pathways to introduce new carbon-carbon or carbon-heteroatom bonds at these positions, significantly increasing the molecular complexity of the scaffold. researchgate.netresearchgate.net
Synthesis of Hybrid Molecules Incorporating Other Heterocyclic Scaffolds
Connecting the this compound core to other heterocyclic systems is a common strategy in drug discovery to create hybrid molecules with potentially synergistic or novel biological activities. A highly efficient method for achieving this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction."
This strategy involves two key steps:
Introduction of a handle: First, an alkyne or azide functionality is introduced into the this compound molecule. This is most readily achieved via N-alkylation (as described in section 8.1) using a reagent like propargyl bromide to install a terminal alkyne.
Cycloaddition: The resulting N-propargylated indole is then reacted with a second heterocycle bearing a complementary azide group. In the presence of a copper(I) catalyst, this reaction proceeds rapidly and cleanly to form a stable 1,2,3-triazole ring that links the two heterocyclic scaffolds. researchgate.net
This approach has been used to synthesize 5-fluoroindoline-2,3-dione-triazole hybrids, demonstrating the feasibility of linking the 5-fluoroindole (B109304) core to various aryl-substituted triazoles. researchgate.net This modular approach allows for the rapid generation of a large library of hybrid molecules by varying the azide-containing reaction partner.
Intermolecular Interactions and Solid State Studies
Crystal Engineering and Supramolecular Chemistry of Fluoronitroindoles
Crystal engineering of fluoronitroindoles focuses on the rational design of crystalline solids with desired physical and chemical properties by controlling the intermolecular interactions. The introduction of fluorine and nitro groups into the indole (B1671886) scaffold significantly influences the molecule's electronic properties and its ability to form specific non-covalent bonds. Fluorine, being highly electronegative, can participate in hydrogen bonds and other dipole-dipole interactions, while the nitro group is a strong hydrogen bond acceptor and can engage in π-stacking interactions.
The interplay between these functional groups allows for the construction of diverse supramolecular architectures. The principles of crystal engineering are applied to manipulate these interactions to create specific packing motifs. For instance, the strategic placement of fluorine atoms can alter molecular dipole moments and their arrangement within the crystal lattice, thereby influencing properties like ferroelectricity.
Table 1: Key Functional Groups in 5-fluoro-3-nitro-1H-indole and their Potential Roles in Supramolecular Assembly
| Functional Group | Potential Intermolecular Interactions | Impact on Crystal Packing |
| Indole N-H | Strong hydrogen bond donor | Formation of hydrogen-bonded chains or sheets |
| **Nitro Group (NO₂) ** | Strong hydrogen bond acceptor, π-acceptor | Participation in N-H···O hydrogen bonds, π-stacking |
| Fluorine (F) | Weak hydrogen bond acceptor, dipole interactions | Modulation of crystal packing through C-H···F interactions and dipole alignment |
Analysis of Hydrogen Bonding Networks Involving N-H and Nitro/Fluoro Groups
Hydrogen bonding is a dominant force in the crystal structure of indole derivatives. In this compound, the N-H group of the indole ring is a potent hydrogen bond donor. The primary hydrogen bond acceptors are the oxygen atoms of the nitro group. This interaction is expected to be a robust and directional N-H···O hydrogen bond, which often plays a primary role in organizing the molecules into well-defined motifs such as chains or sheets.
Computational studies on related molecules have shown that the energy of these hydrogen bonds can be quantified. For instance, quantum theory of atoms in molecules (QTAIM) analysis can be used to characterize the nature and strength of these interactions.
Table 2: Predicted Hydrogen Bond Interactions in the Crystal Lattice of this compound
| Donor | Acceptor | Type of Interaction | Expected Strength |
| N-H (indole) | O (nitro) | N-H···O Hydrogen Bond | Strong |
| C-H (aromatic) | O (nitro) | C-H···O Hydrogen Bond | Moderate |
| C-H (aromatic) | F | C-H···F Hydrogen Bond | Weak |
Pi-Stacking Interactions in Crystal Lattices and Aggregation Behavior
The planar aromatic indole ring system in this compound is prone to π-stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent aromatic rings, are crucial in stabilizing the crystal structure. The electron-withdrawing nature of both the fluorine and nitro substituents significantly influences the electrostatic potential of the indole ring, which in turn affects the geometry and strength of the π-stacking.
Typically, in substituted aromatics, a parallel-displaced or T-shaped arrangement is favored over a face-to-face stacking to minimize electrostatic repulsion. The presence of the electron-deficient nitro group can promote interactions with the more electron-rich portions of neighboring indole rings. Fluorination can also alter the π-stacking behavior, sometimes leading to unexpected packing motifs like herringbone arrangements, as observed in other fluorinated aromatic systems.
The aggregation behavior of this compound in the solid state is a direct consequence of these π-stacking and hydrogen bonding interactions. The balance between these forces determines the final crystal morphology and can influence properties such as solubility and melting point. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the contributions of electrostatic, dispersion, and induction forces to the total π-stacking interaction energy.
Table 3: Factors Influencing Pi-Stacking in this compound
| Factor | Description |
| **Electron-withdrawing Substituents (F, NO₂) ** | Modify the quadrupole moment of the aromatic ring, influencing the preferred stacking geometry (e.g., parallel-displaced). |
| Molecular Shape | The planar indole core facilitates close packing and orbital overlap. |
| Competition with Hydrogen Bonding | The final crystal structure is a compromise between optimizing hydrogen bonds and maximizing π-stacking interactions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-fluoro-3-nitro-1H-indole, and what reaction conditions are critical for optimizing yield?
- Methodology :
-
Nitration of 5-fluoro-1H-indole : Electrophilic nitration using nitric acid in a mixed solvent system (e.g., acetic anhydride/H₂SO₄) at 0–5°C to minimize byproducts. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) .
-
Functional group interconversion : For example, reduction of a nitrovinyl intermediate (e.g., (E)-5-fluoro-3-(2-nitrovinyl)-1H-indole) using NH₄OAc in nitromethane under reflux, followed by purification via flash chromatography (EtOAc/hexane) .
-
Key considerations : Control temperature to prevent over-nitration; use anhydrous conditions to avoid hydrolysis of intermediates.
- Data Table: Representative Synthetic Conditions
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR; δ ~8.0–8.5 ppm for nitro-group protons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H⁺] for C₈H₅FN₂O₂ ≈ 181.03) .
- TLC : Monitor reaction progress using silica plates (Rf ~0.3–0.6 in EtOAc/hexane) .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
- Methodology :
- Use SHELXL for structure refinement against high-resolution X-ray data to resolve ambiguities in nitro-group geometry .
- Validate results with ORTEP-III for graphical representation of thermal ellipsoids, ensuring accurate bond-length measurements (e.g., C-NO₂ bond ≈ 1.45 Å) .
- Cross-reference with DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond angles .
Q. What strategies address low yields in the nitration of 5-fluoro-1H-indole?
- Methodology :
-
Catalyst screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to enhance regioselectivity at the 3-position .
-
Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nitro-group orientation .
-
Data contradiction analysis : Compare yields under varying conditions (e.g., 40°C vs. reflux) to identify kinetic vs. thermodynamic control .
- Data Table: Reaction Optimization
| Catalyst | Solvent | Temperature | Yield | Notes | Reference |
|---|---|---|---|---|---|
| FeCl₃ | MeCN | 40°C | 67% | Highest regioselectivity | |
| I₂ | MeCN | rt | 5% | Poor nitro-group orientation |
Q. How does the nitro group at the 3-position influence the reactivity of 5-fluoro-1H-indole in cross-coupling reactions?
- Methodology :
- Mechanistic studies : Use Pd-catalyzed Suzuki-Miyaura coupling to assess electronic effects. The nitro group withdraws electron density, reducing reactivity unless strong bases (e.g., Cs₂CO₃) are used .
- SAR analysis : Compare with 3-bromo or 3-methyl analogs to quantify steric/electronic impacts on reaction rates .
Q. What computational methods predict the tautomeric stability of this compound in solution?
- Methodology :
- Perform DFT calculations (B3LYP/6-311++G**) to evaluate tautomer energetics (e.g., 1H vs. 3H indole forms) .
- Validate with experimental ¹⁵N NMR to detect tautomeric shifts in DMSO-d₆ .
Safety and Handling
Q. What safety protocols are recommended for handling nitro-substituted indoles?
- Methodology :
- Use explosion-proof equipment during nitration reactions due to exothermic risks .
- Store compounds at –20°C under inert gas (N₂/Ar) to prevent decomposition .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported melting points for this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
